4-Amino-6-chloro-5-cyanopicolinic acid
Description
4-Amino-6-chloro-5-cyanopicolinic acid is a heterocyclic compound featuring a pyridine backbone substituted with amino (–NH₂), chloro (–Cl), and cyano (–CN) groups at positions 4, 6, and 5, respectively. This trifunctionalized structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities (due to the amino and carboxylic acid groups) and electronic effects (from the electron-withdrawing Cl and CN groups) .
Properties
CAS No. |
904311-41-7 |
|---|---|
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-amino-6-chloro-5-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-3(2-9)4(10)1-5(11-6)7(12)13/h1H,(H2,10,11)(H,12,13) |
InChI Key |
SDETXBSPOPGHNF-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)C#N)N |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional group arrangement distinguishes it from related picolinic acid derivatives. Below is a comparative analysis of key analogs, focusing on structural variations, similarity scores (where available), and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
The methyl ester in methyl 4-amino-6-chloropyridine-2-carboxylate (CAS 1235475-17-8) introduces steric bulk and alters lipophilicity, which may affect bioavailability in drug design .
Hydrogen-Bonding Networks: The positional shift of the amino group to position 3 (CAS 1112213-20-3) disrupts the hydrogen-bonding pattern critical for crystal packing or molecular recognition, as inferred from Etter’s graph set analysis .
Synthetic Utility: The cyano group in the target compound and its analogs (e.g., CAS 53234-56-3) may serve as a precursor for further functionalization, such as hydrolysis to amides or reduction to amines, a strategy common in heterocyclic chemistry .
Research Implications and Gaps
While the provided evidence lacks direct experimental data on the target compound, structural analogs highlight trends in substituent effects:
- Crystallography: Tools like SHELX could resolve the hydrogen-bonding motifs of the target compound, leveraging its amino and carboxylic acid groups for precise crystal structure determination.
- Design Strategies: The high similarity score of methyl 4-amino-6-chloropyridine-2-carboxylate (0.92) suggests that ester derivatives could retain core reactivity while improving synthetic accessibility .
Further studies are needed to explore the biological activity, solubility, and stability of this compound, building on methodologies applied to its analogs.
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